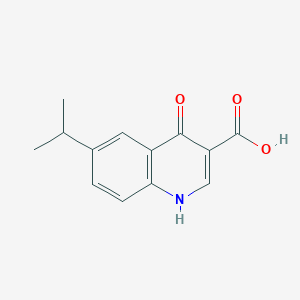

4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid

Descripción general

Descripción

4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid, also known by its CAS number 64321-62-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

- Molecular Formula : C13H13NO3

- Molecular Weight : 231.25 g/mol

- IUPAC Name : this compound

Research indicates that this compound exhibits inhibitory activity against HIV-1 integrase, a crucial enzyme for the replication of the HIV virus. This mechanism suggests potential as an antiviral agent, particularly in the treatment of HIV infections.

Antiviral Activity

A study highlighted the compound's ability to inhibit HIV replication. The compound was shown to prevent viral DNA synthesis in peripheral blood mononuclear cells (PBMCs) exposed to HIV, indicating its role in blocking early stages of the HIV replicative cycle. The effective concentration (EC50) for inhibiting HIV replication was reported at approximately 1.5 µM .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures to this compound can effectively inhibit various strains of viruses and parasites. These studies often utilize PBMCs and other cell lines to evaluate the EC50 values and selectivity indices, which are critical for assessing therapeutic potential.

| Compound | Target | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4-Oxo-6-propan-2-yl quinoline | HIV | 1.5 ± 0.5 | 1134 |

| Related quinolone analog | P. falciparum | <0.05 | N/A |

Case Studies

Several case studies have explored the biological activity of quinoline derivatives:

- Antiviral Efficacy : A study conducted on a series of quinoline derivatives found that modifications at the 6-position significantly enhanced antiviral activity against HIV, suggesting a structure–activity relationship (SAR) that could be leveraged for drug design .

- Antimalarial Activity : Another research effort demonstrated that quinolone derivatives targeting mitochondrial functions exhibited potent antimalarial effects in vivo, further supporting the exploration of similar compounds for therapeutic applications against malaria .

Aplicaciones Científicas De Investigación

Antibacterial Properties

The compound has been investigated for its antibacterial activity against a range of pathogens. Research indicates that derivatives of quinoline-3-carboxylic acids exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria.

Key Findings:

- Mechanism of Action: The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .

- Efficacy: Studies have shown that these compounds possess excellent growth inhibitory effects against pathogenic bacteria including Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating effectiveness even against resistant strains .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Oxo-6-propan-2-yl-1H-quinoline-3-carboxylic Acid | Staphylococcus aureus | 50 µg/mL |

| 4-Oxoquinoline Derivative A | Escherichia coli | 30 µg/mL |

| 4-Oxoquinoline Derivative B | Enterococcus faecalis | 40 µg/mL |

Anticancer Applications

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. Research has focused on their ability to inhibit specific cancer-related pathways.

Key Findings:

- Targeting VEGFR-2: Compounds based on the quinolone structure have been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .

- Proapoptotic Effects: Some derivatives have shown significant proapoptotic activity, leading to increased apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like Bax and Caspase-7 .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound Name | Mechanism of Action | IC50 (nM) |

|---|---|---|

| This compound | Inhibition of VEGFR-2 | 36 |

| Quinoline Derivative C | Induction of apoptosis | 50 |

| Quinoline Derivative D | Inhibition of cell proliferation | 97 |

Antiviral Applications

Another significant application of this compound is its inhibitory effect on viral infections, particularly HIV.

Key Findings:

- HIV Integrase Inhibition: The compound has demonstrated activity against HIV by inhibiting the integrase enzyme, which is essential for viral replication. This positions it as a potential candidate for further development into antiviral therapies.

Análisis De Reacciones Químicas

Synthetic Preparation and Hydrolysis Reactions

The ethyl ester precursor (ethyl 4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylate, PubChem CID: 690399) undergoes base-catalyzed hydrolysis to yield the carboxylic acid derivative . This reaction typically employs NaOH or KOH in aqueous ethanol, with acidification to liberate the free acid .

Example conditions :

-

Ethyl ester (10 mmol) in 15 mL ethanol + 10 mmol NaOH in 15 mL H₂O

Table 1 : Hydrolysis of Ethyl Ester to Carboxylic Acid

| Starting Material | Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl ester | NaOH, H₂O/EtOH, 25°C, 10 h | 65–90% |

Amide and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form carboxamides or hydrazides, critical for bioactivity optimization .

Direct Amidation

Activation with coupling agents (e.g., PyBRoP, PS-HOBt) enables condensation with primary/secondary amines :

Example :

Cyclization and Heterocycle Formation

The 3-carboxylic acid participates in cyclocondensation reactions to form fused heterocycles, enhancing pharmacological potential .

Alkoxymethylation at C-3 Position

The C-3 position undergoes alkoxymethylation under Mannich-type conditions. For example, reaction with paraformaldehyde and ethanol produces ethoxymethylene derivatives :

Mechanism : Retro-Mannich reaction followed by nucleophilic attack by ethanol .

Conditions :

Pharmacological Modifications

The carboxylic acid and its derivatives show pronounced bioactivity:

-

VEGFR-2 Inhibition : 3-Carboxamide derivatives (e.g., compound 10i ) exhibit IC₅₀ values of 36–45 nM, comparable to sorafenib .

-

CB2 Receptor Binding : N-Alkylation enhances cannabinoid receptor affinity (Ki = 27–200 nM) .

Table 3 : Structure-Activity Relationships (SAR)

| Modification | Biological Effect | Reference |

|---|---|---|

| 6-Chloro substitution | Improved VEGFR-2 inhibition (IC₅₀ = 36 nM) | |

| N1-Pentyl chain | Enhanced CB2 receptor binding (Ki = 27 nM) |

Reductive Amination and Alkylation

The 3-aminomethyl derivatives are synthesized via reductive amination of aldehyde intermediates :

Steps :

Propiedades

IUPAC Name |

4-oxo-6-propan-2-yl-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(15)10(6-14-11)13(16)17/h3-7H,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBHPWQYKRZFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390836 | |

| Record name | 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64321-62-6 | |

| Record name | 4-Hydroxy-6-(1-methylethyl)-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64321-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxo-6-(propan-2-yl)-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.